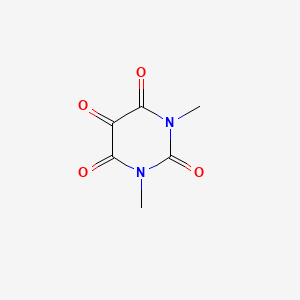

1,3-Dimethylalloxan

描述

Contextualization within Pyrimidine (B1678525) Chemistry and Alloxan (B1665706) Analogues

1,3-Dimethylalloxan belongs to the pyrimidine family, a class of nitrogen-containing heterocyclic aromatic compounds that are fundamental components of nucleic acids. ontosight.aiscielo.br Its core structure is a pyrimidine ring, and it is specifically classified as a derivative of alloxan. ontosight.aiwikipedia.org Alloxan itself is a pyrimidine derivative that has been studied for its biological activities. wikipedia.org this compound is the N,N'-dimethylated analogue of alloxan, meaning it has methyl groups attached to the nitrogen atoms at positions 1 and 3 of the pyrimidine ring. ontosight.ai This methylation differentiates its chemical properties and reactivity from its parent compound, alloxan.

Historical Perspectives and Foundational Discoveries Relevant to its Chemical Reactivity

Historically, this compound played a pivotal role in the structural elucidation of naturally occurring alkaloids, most notably caffeine (B1668208). dokumen.pubslideshare.net In early organic chemistry, the degradation of complex molecules into smaller, identifiable fragments was a key method for determining their structure. The oxidation of caffeine using reagents like potassium chlorate (B79027) in hydrochloric acid was found to yield equimolar amounts of this compound and monomethyl urea (B33335). edurev.inslideshare.netbhu.ac.in

This finding was crucial for several reasons. It demonstrated that caffeine possesses a carbon skeleton similar to that of uric acid, which also degrades to produce alloxan and urea. dokumen.pub Furthermore, the isolation of this compound specifically established the positions of two of the three methyl groups within the caffeine molecule, confirming their attachment to the pyrimidine portion of the purine (B94841) structure. edurev.indokumen.pub Subsequent hydrolysis of the resulting this compound to N,N'-dimethylurea and mesoxalic acid further corroborated its structure. edurev.inslideshare.net This foundational work provided indispensable evidence for piecing together the complete structure of caffeine. bhu.ac.in

Current Research Trajectories and Academic Significance

In contemporary chemical research, this compound is highly valued as a versatile precursor for the synthesis of complex molecular architectures. Its academic significance lies in its application in multicomponent reactions (MCRs), which allow for the efficient, one-pot construction of intricate molecules from three or more starting materials. researchgate.netnih.gov

Detailed research findings demonstrate its utility in various synthetic strategies:

Synthesis of Spiro Compounds: this compound is a key reactant in creating spiroheterocycles, which are compounds containing two rings linked by a single common atom. It undergoes tandem double-annulation reactions with enaminones (generated in situ from amines and alkynes) to produce functionalized oxazolidinedione spiro analogues. thieme-connect.comresearchgate.net In these reactions, three of the four carbonyl groups of the this compound are engaged. thieme-connect.com It also participates in three-component reactions with various azines and activated acetylenes to yield novel spiro-oxazinobarbiturate derivatives. slideshare.netslideshare.net

Formation of Fused Heterocycles: The reactivity of this compound is harnessed to build fused ring systems. For example, the oxidation of 5,6-diamino-1,3-dimethyl-2,4-dioxopyrimidine with perrhenate (B82622) leads to the in-situ formation of this compound. scielo.brscielo.br This intermediate then readily condenses with the unoxidized starting material to yield 1,3,6,8-tetramethylpyrimidopteridine-2,4,5,7-tetrone, a complex tricyclic molecule. scielo.brscielo.br

Microwave-Assisted Synthesis: Research has shown that reactions involving this compound can be significantly accelerated using microwave irradiation. For instance, the condensation reaction with isocyanides to produce dispiro 4-imino-1,3-dioxolane heterocycles proceeds in excellent yields within minutes under microwave conditions. lookchem.com

Domino and Tandem Reactions: The compound is an ideal substrate for domino and tandem reactions, where multiple bond-forming events occur sequentially in a single operation without isolating intermediates. These efficient processes have been used to create oxaspirobicyclic butenolides and other complex structures. researchgate.net

The study of reaction mechanisms involving this compound, often aided by computational methods like Density Functional Theory (DFT), continues to provide insights into complex chemical transformations, such as its multicomponent reaction with propylamine (B44156) and dimethyl acetylenedicarboxylate (B1228247). researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 1,3-dimethyl-1,3-diazinane-2,4,5,6-tetrone | nih.gov |

| CAS Number | 2757-85-9 | nih.gov |

| Molecular Formula | C₆H₆N₂O₄ | nih.govlookchem.com |

| Molecular Weight | 170.12 g/mol | nih.gov |

| Density | 1.485 g/cm³ | lookchem.comchemsrc.com |

| Boiling Point | 247.7 °C at 760 mmHg | lookchem.comchemsrc.com |

| Flash Point | 108 °C | lookchem.com |

Table 2: Detailed Research Findings on the Reactivity of this compound

| Reaction Type | Other Reactants | Product(s) | Research Significance | Source(s) |

| Tandem Multicyclization | Alkyl amines, Alkyl but-2-ynoates | Functionalized oxazolidinedione spiro analogues | Demonstrates a tandem Michael addition, aldol-type condensation, and double intramolecular annulation sequence engaging three carbonyl groups of the alloxan core. | thieme-connect.comresearchgate.net |

| Condensation (Microwave-Assisted) | Isocyanides | Dispiro 4-imino-1,3-dioxolane heterocycles | Provides a facile, high-yield, and rapid synthesis of complex dispiro compounds under microwave irradiation. | lookchem.com |

| Oxidative Condensation | 5,6-Diamino-1,3-dimethyl-2,4-dioxopyrimidine (oxidized by ReO₄⁻ to form this compound in situ) | 1,3,6,8-Tetramethylpyrimidopteridine-2,4,5,7-tetrone | Illustrates the role of this compound as a reactive intermediate in the formation of fused heterocyclic systems. | scielo.brscielo.br |

| Three-Component Cascade Reaction | Azines (e.g., pyridine), Activated acetylenes | Spiro-oxazinobarbiturate derivatives | Highlights an efficient one-pot protocol that forms multiple new C-N, C-C, and C-O bonds in a single operation. | slideshare.netslideshare.net |

Structure

2D Structure

3D Structure

属性

CAS 编号 |

2757-85-9 |

|---|---|

分子式 |

C6H6N2O4 |

分子量 |

170.12 g/mol |

IUPAC 名称 |

1,3-dimethyl-1,3-diazinane-2,4,5,6-tetrone |

InChI |

InChI=1S/C6H6N2O4/c1-7-4(10)3(9)5(11)8(2)6(7)12/h1-2H3 |

InChI 键 |

KUCNNTLJQCDKEI-UHFFFAOYSA-N |

SMILES |

CN1C(=O)C(=O)C(=O)N(C1=O)C |

规范 SMILES |

CN1C(=O)C(=O)C(=O)N(C1=O)C |

其他CAS编号 |

2757-85-9 |

产品来源 |

United States |

Synthetic Chemistry of 1,3 Dimethylalloxan and Its Derivatives

Strategies for the Preparation of 1,3-Dimethylalloxan

This compound, a derivative of alloxan (B1665706), is a key reagent in various synthetic transformations. ontosight.ai Its preparation can be achieved through several methods, primarily involving oxidation or derivatization from readily available precursors.

One common strategy for synthesizing this compound involves the oxidation of related barbiturate (B1230296) derivatives. For instance, 5-amino-1,3-dimethylbarbituric acid can serve as a precursor. lookchem.com The oxidation of this compound leads to the formation of the desired this compound. Another approach involves the thermal decomposition of 1,3-dimethyl-5,5-dinitrobarbituric acid. tandfonline.com This method is noted as a novel and effective procedure for obtaining this compound. tandfonline.com

This compound can be prepared from its hydrate (B1144303) form by chemical dehydration using acetic anhydride (B1165640) in boiling acetic acid or by azeotropic drying with chlorobenzene. tandfonline.com Alloxan itself, a pyrimidine-2,4,5,6(1H,3H)-tetrone, serves as a foundational precursor for a variety of derivatives, including this compound. thieme-connect.com The structure of this compound consists of a pyrimidine (B1678525) ring with two methyl groups at the 1 and 3 positions. ontosight.ai

Oxidation-Based Synthetic Routes (e.g., from 5-methylaminobarbiturates)

Multicomponent Reaction Methodologies Involving this compound

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more reactants. nih.govbenthamscience.com this compound is a valuable building block in MCRs, particularly for the synthesis of spiroheterocyclic systems. khu.ac.ir

The central carbonyl group of this compound is highly reactive and participates in various reactions, leading to the formation of diverse heterocyclic structures. tandfonline.com This reactivity is harnessed in MCRs to generate complex spiro compounds. thieme-connect.com

An efficient, three-component reaction protocol has been developed for the synthesis of novel spiro-oxazinobarbiturates. khu.ac.irrhhz.net This reaction involves this compound, various azines, and activated acetylenes in a one-pot synthesis. slideshare.net The process proceeds through a Michael addition and subsequent cyclization, forming new carbon-nitrogen, carbon-carbon, and carbon-oxygen bonds simultaneously. slideshare.net This method has been successfully used to synthesize a range of spiro-oxazinobarbiturate derivatives in good yields. slideshare.net

The reaction between nitrogen heterocycles like pyridine (B92270) and isoquinoline (B145761) with activated acetylenes generates a zwitterionic intermediate. rhhz.net This intermediate can then react with electron-deficient carbonyl compounds such as this compound to produce spiro Current time information in Bangalore, IN.researchgate.net-oxazines. rhhz.net

A tandem double-annulation reaction involving this compound and enaminones leads to the formation of functionalized spiro-oxazolidinedione analogues. researchgate.netthieme-connect.com These enaminones can be generated in situ from the reaction of alkyl amines with alkyl 2-butynoates or pent-3-yn-2-ones. researchgate.netresearchgate.net The reaction sequence involves a tandem Michael addition, an aldol-type condensation, and a double intramolecular annulation, engaging three of the four carbonyl groups of the alloxan core. thieme-connect.comresearchgate.net This multicomponent reaction is notable for its efficiency and for proceeding in water. researchgate.netthieme-connect.com

The scope of this reaction has been explored with various primary and secondary amines, leading to a variety of 1-oxa-3,7-diazaspiro[4.4]nonane-2,4,6-triones and related structures. thieme-connect.com

Table 1: Examples of Spiro-oxazolidinedione Analogues Synthesized from this compound

| Compound Name | Starting Materials | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| Methyl (2E)-(3,7-Dimethyl-2,4,6-trioxo-1-oxa-3,7-diazaspiro[4.4]non-8-ylidene)acetate | Methylamine (B109427), Methyl but-2-ynoate, this compound | 73 | 200–202 (dec.) |

| Methyl 3-Methyl-2,4,6-trioxo-8-piperidin-1-yl-1-oxa-3-azaspiro[4.4]non-7-ene-7-carboxylate | Piperidine (B6355638), Methyl but-2-ynoate, this compound | 62 | 193–195 (dec.) |

Data sourced from a study on the tandem multicyclizations of this compound and enaminones. thieme-connect.com

Another synthetic route to spiroheterocycles involves the reaction of isocyanides with two equivalents of this compound. tandfonline.com This pseudo three-component condensation, often assisted by microwave irradiation, yields dispiro 4-imino-1,3-dioxolane derivatives in excellent yields. tandfonline.comtandfonline.com The proposed mechanism involves the initial addition of the isocyanide to one molecule of this compound, followed by a nucleophilic attack of the resulting adduct on a second molecule of this compound and subsequent cyclization. tandfonline.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5-Amino-1,3-dimethylbarbituric acid |

| 1,3-Dimethyl-5,5-dinitrobarbituric acid |

| Acetic anhydride |

| Chlorobenzene |

| Alloxan |

| Pyridine |

| Isoquinoline |

| Methyl (2E)-(3,7-Dimethyl-2,4,6-trioxo-1-oxa-3,7-diazaspiro[4.4]non-8-ylidene)acetate |

| Methyl 3-Methyl-2,4,6-trioxo-8-piperidin-1-yl-1-oxa-3-azaspiro[4.4]non-7-ene-7-carboxylate |

| Methylamine |

| Methyl but-2-ynoate |

| Piperidine |

Synthesis of Spiroheterocyclic Systems

Related Spirocyclic Architectures

The reaction of nitrogen heterocycles like pyridine and isoquinoline with activated acetylenes generates a zwitterionic intermediate. rhhz.net This intermediate can subsequently react with electron-deficient carbonyl compounds, including this compound, to yield spiro researchgate.netorcid.org-oxazines. rhhz.net

A tandem double-annulation reaction of this compound with enaminones, which can be generated in situ from alkyl amines and specific alkynes, leads to the formation of functionalized oxazolidinedione spiro analogues. thieme-connect.comresearchgate.net This process engages three of the four carbonyl groups of the alloxan core through a sequence of Michael addition, aldol-type condensation, and double intramolecular annulation. thieme-connect.comresearchgate.net The use of water as a solvent for these reactions highlights a green chemistry approach. orcid.orgthieme-connect.comresearchgate.net

Furthermore, novel spiro-oxazinobarbiturate derivatives can be synthesized through a one-pot, three-component cascade reaction involving various azines (such as pyridine, isoquinoline, quinoline, and phenanthridine), this compound, and activated acetylenes. researchgate.netslideshare.net This reaction demonstrates high bond-forming efficiency, creating new C-N, C-C, and C-O bonds in a single operation. researchgate.netslideshare.net

Three-Component Reactions with Amines and Alkynes/Acetylenes

Three-component reactions involving this compound, primary amines, and alkyl propiolates in water provide an efficient and environmentally friendly route to novel barbiturate derivatives. researchgate.net These reactions proceed smoothly at room temperature. researchgate.net The process involves the initial reaction of the primary amine with the alkyl propiolate, followed by the addition of the alloxan derivative. researchgate.net

Similarly, the reaction between amines, β-dicarbonyl compounds, and N,N'-dimethylalloxan in water can lead to the formation of spiro-oxazolidinedione-cyclopentenones. rsc.org The reaction pathway is influenced by the nature of the substrates. rsc.orgkhu.ac.ir Theoretical studies, such as those using density functional theory (DFT), have been employed to investigate the mechanisms of these multicomponent reactions. researchgate.netacs.org For instance, the reaction of propylamine (B44156) and dimethyl acetylenedicarboxylate (B1228247) with this compound has been mechanistically explored, revealing energetically favorable pathways. researchgate.netresearchgate.net

A general and atom-economical synthesis of thioamides can be achieved through a three-component reaction of alkynes, elemental sulfur, and aliphatic amines. organic-chemistry.org This method is operationally simple and utilizes readily available starting materials. organic-chemistry.org

Domino and Cascade Reaction Sequences

Domino and cascade reactions involving this compound are powerful tools for the efficient synthesis of complex molecules from simple starting materials. researchgate.netresearchgate.net These sequences often involve multiple bond-forming events in a single pot. researchgate.netresearchgate.net

For example, a domino process for the synthesis of spirobicyclic oxazolidinediones containing cyclopentenone moieties involves the reaction of amines, β-dicarbonyl compounds, and N,N'-dimethylalloxan. rsc.org This sequence includes enamination, an aldol-like reaction, Stork enamine annulation, and intramolecular cyclization. rsc.org Another example is the domino Michael addition/aldol (B89426) reaction/γ-lactonization sequence that occurs in the reaction of primary amines with dialkyl acetylenedicarboxylates and this compound, leading to oxaspirobicyclic butenolides. researchgate.net

The synthesis of functionalized oxazolidinedione spiro analogues from this compound and enaminones is also a tandem multicyclization process. thieme-connect.comresearchgate.net

Solvent Effects and Green Chemistry Approaches in Multicomponent Reactions

The use of environmentally benign solvents, particularly water, is a key aspect of green chemistry in the context of multicomponent reactions involving this compound. researchgate.netrsc.orgxjenza.org Water can accelerate these reactions and allows for high-yielding preparations of barbiturate derivatives under clean conditions. researchgate.net The one-pot nature of these reactions also contributes to their green credentials by minimizing waste from the isolation and purification of intermediates. xjenza.org

Solvent choice can significantly influence the outcome of multicomponent reactions. mdpi.comfrontiersin.org For instance, in the three-component reaction of aromatic aldehydes, arylamines, and acetylenedicarboxylates, the solvent determines the product, with aqueous ethanol (B145695) favoring polysubstituted 2-hydroxyhydropyridines and absolute ethanol yielding 1,4-dihydropyridines. researchgate.net The use of solvent-free conditions, where possible, further enhances the environmental friendliness of these synthetic protocols. xjenza.orgscholarsresearchlibrary.com

Functionalization and Modification of the this compound Core

Ene Processes for Polymer Functionalization

This compound can be utilized in ene reactions for the functionalization of polymers. google.comgoogleapis.com Unsaturated polymers can be modified with this compound through an ene process, which can be carried out under relatively mild conditions such as refluxing toluene. google.com This process allows for the introduction of the alloxan functionality onto the polymer backbone, creating adducts with molecular weight distributions comparable to the starting polymers. google.com These functionalized polymers can then be further reacted, for example, through amination, to create materials with specific properties, such as dispersant-viscosity improvers for fuel and lube applications. google.com

Synthesis of Phosphonate-Substituted Derivatives

Phosphonate-substituted derivatives of heterocyclic compounds, including those related to the barbiturate scaffold, are of interest for their potential biological activities. mdpi.commdpi.com The synthesis of such derivatives can be achieved through various methods. For instance, the Birum–Oleksyszyn reaction provides a route to glycoluril (B30988) phosphonates through the reaction of a glycoluril derivative, an aldehyde, and a phosphite. nih.gov While a direct application to this compound is not explicitly detailed, the general methodology for creating phosphonate (B1237965) derivatives of related cyclic ureas is established.

The synthesis of aralkyl phosphonic acids can be accomplished by refluxing an aralkyl dialkyl phosphonate with an aqueous acidic solution. google.com This general approach could potentially be adapted for the synthesis of phosphonate derivatives of the this compound core, although specific examples are not provided in the searched literature.

Formation of Substituted Barbiturate Derivatives

This compound serves as a versatile precursor in the synthesis of a variety of substituted barbiturate derivatives. Its highly electrophilic C5-carbonyl group readily participates in condensation reactions with nucleophilic species, particularly active methylene (B1212753) compounds and components of multicomponent reactions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds at the C5 position.

The primary synthetic strategies for deriving substituted barbiturates from this compound include the Knoevenagel condensation and various multicomponent reactions. These methods allow for the introduction of a wide range of substituents, resulting in structurally diverse barbiturate molecules.

Knoevenagel Condensation

The Knoevenagel condensation is a fundamental reaction in organic synthesis used to create carbon-carbon bonds. wikipedia.org It involves the reaction of a carbonyl compound, in this case, the C5-keto group of this compound, with an active methylene compound in the presence of a basic catalyst. wikipedia.org Active methylene compounds are characterized by a CH2 group flanked by two electron-withdrawing groups (such as -COOH, -CN, -COR, -COOR), which increases the acidity of the methylene protons. slideshare.net

The reaction typically proceeds via a nucleophilic addition of the carbanion, generated from the active methylene compound, to the carbonyl group of this compound. This is often followed by a dehydration step to yield a C5-substituted derivative, frequently an α,β-unsaturated product. wikipedia.org For example, the condensation of thiobarbituric acid (a related compound) with aldehydes, a classic Knoevenagel reaction, demonstrates the reactivity of the C5 position. omicsonline.org The use of catalysts like piperidine is common in these condensations. wikipedia.orgomicsonline.org This reaction is a cornerstone for producing 5-arylidene barbituric acid derivatives. mdpi.com

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, provide an efficient pathway to complex barbiturate derivatives. researchgate.net this compound is an effective electrophile in such reactions.

One notable example is the three-component condensation of primary amines, alkyl propiolates, and this compound in water. researchgate.net This reaction yields highly functionalized barbiturates, specifically alkyl 2-(5-hydroxy-2,4,6-trioxohexahydro-5-pyrimidinyl)-3-(alkyl or arylamino)-2-propenoates, in high yields. researchgate.net

Another three-component domino reaction involves mixing amines, β-dicarbonyl compounds, and this compound in water at room temperature. rsc.org This catalyst-free method can produce different products based on the substrates used, including hydroxy enaminobarbiturates. rsc.org For instance, the reaction of methylamine and acetylacetone (B45752) with this compound yields 5-hydroxy-5-(2-(methylamino)-4-oxopent-2-en-3-yl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione. rsc.org

The reaction between nitrogen heterocycles (like pyridine), activated acetylenes (like dimethyl acetylenedicarboxylate - DMAD), and this compound can afford complex spiro Current time information in Bangalore, IN.google.com-oxazine derivatives. rhhz.net

The following tables summarize the formation of various substituted barbiturate derivatives starting from this compound, detailing the reactants, conditions, and resulting products.

Table 1: Synthesis of Barbiturates via Multicomponent Reactions

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Product | Citation |

|---|---|---|---|---|---|

| Primary Amine | Alkyl Propiolate | This compound | Water | Alkyl 2-(5-hydroxy-2,4,6-trioxohexahydro-5-pyrimidinyl)-3-(alkyl or arylamino)-2-propenoate | researchgate.net |

| Amine | β-Dicarbonyl Compound | This compound | Water | Hydroxy Enaminobarbiturate / Spirobicyclic Oxazolidinedione | rsc.org |

| Pyridine | Dimethyl Acetylenedicarboxylate (DMAD) | This compound | N/A | Spiro Current time information in Bangalore, IN.google.com-oxazine derivative | rhhz.net |

Table 2: Examples of Synthesized Substituted Barbiturate Derivatives

| Reactants | Resulting Barbiturate Derivative | Citation |

|---|---|---|

| Methylamine, Acetylacetone, this compound | 5-Hydroxy-5-(2-(methylamino)-4-oxopent-2-en-3-yl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | rsc.org |

| Ethylamine, Acetylacetone, this compound | 5-(2-(Ethylamino)-4-oxopent-2-en-3-yl)-5-hydroxy-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | rsc.org |

| Isocyanide, this compound | Dispiro 4-imino-1,3-dioxolane heterocycle | researchgate.net |

Mechanistic Organic Chemistry of 1,3 Dimethylalloxan Reactions

Fundamental Reactivity Principles of the 1,3-Dimethylalloxan Scaffold

This compound is a derivative of alloxan (B1665706) and a member of the barbiturate (B1230296) family. Its structure, characterized by a pyrimidine (B1678525) ring with two methyl groups at positions 1 and 3 and four carbonyl groups, dictates its reactivity. The central carbonyl group at C-5 is particularly reactive due to the electronic effects of the adjacent carbonyls and the nitrogen atoms within the ring. earthlinepublishers.com This inherent reactivity makes this compound a versatile intermediate in various chemical transformations. jst.go.jp

The reactivity of the this compound scaffold is influenced by several factors:

Electrophilicity of Carbonyl Carbons: The carbonyl carbons, especially at the C-5 position, are electrophilic due to the polarization of the C=O bond, making them susceptible to attack by nucleophiles. fiveable.me

Acidity of Methylene (B1212753) Protons: While this compound itself does not have methylene protons adjacent to the carbonyl groups, its derivatives can, and the acidity of these protons is a key factor in reactions like aldol (B89426) condensations.

Ring Strain: The cyclic nature of the pyrimidine ring can influence the geometry and accessibility of the reactive sites.

These fundamental principles govern the diverse reactions that this compound can undergo, including complex formations, redox transformations, and various addition and condensation reactions.

The carbonyl groups of this compound, particularly the highly electrophilic central C-5 carbonyl, readily participate in the formation of various complexes. earthlinepublishers.comresearchgate.net These reactions often involve the initial nucleophilic attack on a carbonyl carbon, leading to the formation of a tetrahedral intermediate. fiveable.me

One notable example is the reaction with isocyanides, which results in the formation of dispiro 4-imino-1,3-dioxolane heterocycles. tandfonline.com This reaction is believed to proceed through the initial addition of the isocyanide to the C-5 carbonyl of this compound, forming a 1:1 adduct. This intermediate then undergoes a subsequent nucleophilic attack on another molecule of this compound to yield a zwitterionic intermediate, which cyclizes to the final dispiro product. tandfonline.com

The reactivity of the carbonyl groups in this compound also allows for the formation of metal complexes. Although specific details on this compound metal complexes are not extensively documented in the provided search results, the general ability of barbiturate derivatives to bind to metal centers through their donor atoms suggests that this compound could act as a ligand in organometallic chemistry. scielo.br

This compound is involved in both reductive and oxidative chemical transformations, highlighting its versatile redox properties.

Oxidative Transformations: this compound itself is often formed through the oxidation of other compounds. For instance, it can be obtained by the oxidation of the 5-methylamino group of a barbiturate derivative using chlorine water. researchgate.net It is also a product of the oxidation of caffeine (B1668208) with reagents like nitric acid or potassium chlorate (B79027) and hydrochloric acid. jst.go.jpmsuniv.ac.in In the murexide (B42330) reaction of caffeine, this compound is a key intermediate that is further transformed into the colored product murexoin. jst.go.jp

The oxidative deamination of 5,6-diamino-1,3-dimethyl-2,4-dioxopyrimidine (H2ddd) with perrhenate (B82622) leads to the formation of this compound, which then condenses with unoxidized H2ddd to yield a tetramethylpyrimidopteridine-tetrone. scielo.br

Reductive Transformations: The central carbonyl group of this compound can be reduced. For example, it can act as an oxidizing agent in certain reactions, thereby undergoing reduction itself. In a mimicry of monoamine oxidase B, alloxan (a related compound) is reduced by an α-amino radical. kent.ac.uk This suggests a similar reductive potential for the this compound scaffold. The generation of free radicals by this compound points to its ability to participate in single-electron transfer (SET) or redox reactions, which can lead to a partial 'carbonyl Umpolung' via ketyl intermediates. researchgate.net

Carbonyl Group Reactivity in Complex Formations

Detailed Reaction Pathways and Intermediates

The reactivity of this compound is characterized by several key reaction pathways, including nucleophilic additions, Michael additions, and aldol-type condensations. These reactions often proceed through distinct intermediates and can be influenced by reaction conditions and the nature of the reacting species.

Nucleophilic addition to the carbonyl groups of this compound is a fundamental reaction pathway. chemguide.co.uk The electrophilic nature of the carbonyl carbons, particularly the central C-5 carbonyl, makes them prime targets for a variety of nucleophiles. fiveable.meresearchgate.net

The mechanism typically involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. fiveable.me This intermediate can then be protonated or undergo further reactions to yield the final product.

A prominent example is the reaction of this compound with primary amines and alkyl propiolates. This three-component reaction proceeds through the initial formation of a β-aminoacrylate from the amine and the propiolate. This β-aminoacrylate then acts as a nucleophile, adding to the C-5 carbonyl of this compound. researchgate.net Density functional theory (DFT) studies have shown that a water molecule can act as a proton transfer intermediate in this reaction. researchgate.net

Another illustration is the reaction with isocyanides, which proceeds via nucleophilic addition to form a 1:1 adduct, followed by further reaction and cyclization. tandfonline.com The reactions of nitrogen heterocycles like pyridine (B92270) with activated acetylenes can generate a zwitterionic intermediate that subsequently reacts with the electrophilic carbonyl group of this compound. rhhz.net

Michael addition, or conjugate addition, is another significant reaction pathway for derivatives of this compound and related systems. masterorganicchemistry.com This reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. While this compound itself is not an α,β-unsaturated system, it can react with species that are, or it can be a precursor to compounds that undergo Michael additions.

In multicomponent reactions, enaminones, generated in situ, can undergo a tandem sequence involving a Michael addition. researchgate.netthieme-connect.com For example, the reaction of enaminones with this compound can involve a tandem Michael addition, an aldol-type condensation, and double intramolecular annulation sequences. researchgate.netthieme-connect.com

A specific example involves the reaction of primary amines with dialkyl acetylenedicarboxylates, which forms an enamino ester in situ. This intermediate can then participate in a Michael addition to an appropriate acceptor. researchgate.net In a related context, a domino reaction sequence for the synthesis of oxaspirobicyclic butenolides involves a Michael addition of primary amines to dialkyl acetylenedicarboxylates, followed by an aldol-like reaction with this compound. researchgate.net

The general mechanism for a Michael addition involves the formation of an enolate or other soft nucleophile, which then adds to the β-carbon of an α,β-unsaturated system. masterorganicchemistry.comyoutube.com

Aldol-type condensations are crucial steps in several reactions involving this compound. masterorganicchemistry.comsigmaaldrich.com These reactions typically involve the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl compound, which may then dehydrate to form an α,β-unsaturated carbonyl compound. masterorganicchemistry.comsigmaaldrich.com

In the context of this compound chemistry, aldol-type condensations often occur in tandem with other reactions, such as Michael additions. For instance, the reaction of enaminones with this compound can proceed through a sequence that includes an aldol-type addition of the enaminone to the central carbonyl group of the alloxan derivative. rsc.org This generates a key iminium-oxyanion intermediate. rsc.org

A domino reaction leading to oxaspirobicyclic butenolides involves a Michael addition followed by an aldol-like reaction of the resulting intermediate with this compound. researchgate.net Similarly, the synthesis of spiro oxazolidinedione analogues involves a tandem sequence that includes an aldol-type condensation step. researchgate.netthieme-connect.com

The formation of 1,3,6,8-tetramethylpyrimidopteridine-2,4,5,7-tetrone involves the condensation of this compound with 5,6-diamino-1,3-dimethyl-2,4-dioxopyrimidine, which can be considered an aldol-type condensation. scielo.br

Proton Transfer and Tautomerization Processes

Proton transfer and tautomerization are fundamental processes in the reactions involving this compound, often governing the reaction pathways and the final product distribution. These processes are particularly crucial in multicomponent reactions where this compound acts as a key building block.

In the three-component reaction of primary amines, alkyl propiolates, and this compound in water, a proposed mechanism highlights the significance of these processes. The reaction initiates with the formation of a β-enamino ester intermediate from the amine and alkyl propiolate. This intermediate then undergoes a nucleophilic addition to the central carbonyl group of this compound. This addition leads to the formation of a key iminium-oxyanion intermediate. Subsequent iminium-enamine tautomerization and proton transfer result in an equilibrium between enamino hydroxybarbiturates. rsc.org

A specific example is the reaction between N,N'-dimethylalloxan, amines, and β-dicarbonyl compounds. The mechanism involves an initial dehydrative condensation to form an enaminone, which then attacks the central carbonyl of the alloxan derivative. This generates an iminium-oxyanion intermediate that undergoes iminium-enamine tautomerization and proton transfer to yield enamino hydroxybarbiturates. rsc.org Further isomerization can activate a methyl group to an enaminomethylene group, which is a critical step for subsequent cyclization reactions. rsc.org

Computational studies, specifically using Density Functional Theory (DFT), have been employed to investigate the mechanism of the multicomponent reaction between propylamine (B44156), dimethyl acetylenedicarboxylate (B1228247), and this compound. These studies explored two competing mechanisms: a proton migration mechanism and a novel mechanism that circumvents complex proton transfer steps. researchgate.net The calculations revealed that a water molecule can act as a proton transfer intermediate, facilitating the reaction at room temperature. researchgate.net This highlights the active role of the solvent in mediating proton transfer events.

The table below summarizes key intermediates and processes involved in the tautomerization and proton transfer of this compound reaction intermediates.

| Reactants | Key Intermediate(s) | Key Processes | Resulting Species |

| Primary amine, Alkyl propiolate, this compound | Iminium-oxyanion | Iminium-enamine tautomerization, Proton transfer | Enamino hydroxybarbiturates rsc.org |

| N,N'-dimethylalloxan, Amine, β-dicarbonyl compound | Iminium-oxyanion | Iminium-enamine tautomerization, Proton transfer | Enamino hydroxybarbiturates rsc.org |

| Propylamine, Dimethyl acetylenedicarboxylate, this compound | β-aminoacrylate adduct | Proton transfer (water-mediated) | Alkyl 2-(5-hydroxy-2,4,6-trioxohexahydro-5-pyrimidinyl)-3-(alkylamino)-2-propenoates researchgate.net |

These examples underscore the intricate interplay of proton transfer and tautomerization in directing the outcome of reactions involving this compound, often leading to the formation of complex heterocyclic structures.

Rearrangement Sequences

Rearrangement reactions involving this compound and its derivatives often lead to the formation of novel and complex molecular architectures. These sequences can be part of domino or cascade reactions, where an initial adduct undergoes a series of intramolecular transformations.

One notable example is a domino reaction that starts with a Michael addition of a primary amine to a dialkyl acetylenedicarboxylate. The resulting intermediate then participates in an aldol-like reaction with this compound, which is followed by a γ-lactonization to produce oxaspirobicyclic butenolides. researchgate.net This sequence demonstrates a cascade of bond-forming events initiated by a rearrangement of the initial adduct.

Another intricate rearrangement sequence is observed in the reaction of N,N'-dimethylalloxan with enaminones. After the initial formation of an enamino hydroxybarbiturate, an intramolecular Stork enamine annulation can occur. This is followed by the ring-opening of the barbiturate moiety, another iminium-enamine tautomerization, and proton transfer. This complex sequence ultimately leads to the formation of spiro-oxazolidinedione-cyclopentenones after an intramolecular cyclization and elimination of methylamine (B109427). rsc.org

The table below outlines examples of rearrangement sequences in reactions involving this compound.

| Reaction Type | Initial Step | Key Rearrangement/Sequence | Final Product Class |

| Domino Reaction | Michael addition/Aldol-like reaction | γ-Lactonization | Oxaspirobicyclic butenolides researchgate.net |

| Domino Reaction | Stork enamine annulation | Ring-opening of barbiturate, Tautomerization, Cyclization | Spiro-oxazolidinedione-cyclopentenones rsc.org |

| Three-component Domino Reaction | [4+1] Cycloaddition | Electrophilic heteroaromatic substitution | 5-(Furo[3,4-b]chromenyl)-5-hydroxybarbiturates researchgate.net |

These rearrangement pathways highlight the versatility of this compound as a scaffold in synthetic organic chemistry, enabling the construction of diverse and structurally complex heterocyclic systems through controlled reaction cascades.

Computational Insights into Reaction Mechanisms

Density Functional Theory (DFT) Studies on Transition States and Energetics

Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex reaction mechanisms involving this compound. By calculating the energies of reactants, intermediates, transition states, and products, DFT studies provide a quantitative understanding of reaction pathways and selectivity.

A prominent example is the investigation of the multicomponent reaction between propylamine, dimethyl acetylenedicarboxylate, and this compound. DFT calculations were performed at the B3LYP/6-311++G(d,p) level of theory, incorporating the solvent effects of dichloromethane (B109758) using the Polarizable Continuum Model (PCM). researchgate.net This study compared a mechanism involving multiple proton transfers with a more direct route. The computational results indicated that the pathway avoiding complex proton transfers was the most energetically favorable. researchgate.net The study also identified four possible channels for the nucleophilic addition of the in situ formed β-aminoacrylate to this compound, with the calculations pinpointing the most favorable path and highlighting the role of a water molecule as a proton transfer shuttle. researchgate.net

Another DFT study at the B3LYP/6-31G(d,p) level investigated the reaction of 6-benzyl-6-azabicyclo[2.2.1]hept-2-ene with benzoyl isocyanate, which can lead to urea (B33335) and isourea derivatives, conceptually related to reactions involving the urea-like structure of this compound. acs.org This study analyzed competitive pathways, including formally researchgate.netresearchgate.net-sigmatropic rearrangements and [4+2] cycloadditions, determining their respective energy barriers. acs.org Such computational analyses are crucial for predicting which reaction channel is likely to dominate under given conditions.

The table below presents a summary of DFT studies on reactions related to this compound, detailing the computational methods and key findings.

| Reaction System | DFT Functional/Basis Set | Key Findings |

| Propylamine + Dimethyl acetylenedicarboxylate + this compound | B3LYP/6-311++G(d,p) with PCM | The most energetically favorable pathway avoids complex proton transfers; a water molecule acts as a proton transfer intermediate. researchgate.net |

| 6-Benzyl-6-azabicyclo[2.2.1]hept-2-ene + Benzoyl isocyanate | B3LYP/6-31G(d,p) | researchgate.netresearchgate.net-Sigmatropic rearrangement and [4+2] cycloaddition pathways are competitive for urea formation; [4+2] cycloaddition is favored for isourea formation. acs.org |

These computational studies provide deep mechanistic insights that are often difficult to obtain through experimental methods alone, guiding the design of new reactions and the optimization of existing synthetic protocols.

Theoretical Analysis of Multicomponent Reaction Selectivity

The selectivity in multicomponent reactions (MCRs) involving this compound is a critical aspect that determines the structure of the final product. Theoretical analysis, particularly using computational methods, provides a powerful approach to understand and predict the chemo-, regio-, and stereoselectivity of these complex transformations.

In the DFT study of the reaction between propylamine, dimethyl acetylenedicarboxylate, and this compound, the selectivity of the nucleophilic attack was a key focus. researchgate.net The calculations explored four distinct channels for the addition of the β-aminoacrylate intermediate to the carbonyl groups of this compound. By comparing the activation energies for each pathway, the study successfully identified the most energetically favorable channel, thus explaining the observed selectivity of the reaction. researchgate.net The results demonstrated that the reaction proceeds readily at room temperature, which is in good agreement with experimental observations. researchgate.net

Computational algorithms are also being developed to systematically discover and predict the outcomes of MCRs and one-pot reactions. nih.gov These methods can analyze vast reaction networks, considering the compatibility of different reaction steps under various conditions. By evaluating factors like the pKa of C-H bonds, these tools can predict the most likely site of reaction, thereby addressing selectivity. nih.gov While not applied specifically to this compound in the cited source, this approach represents a powerful future direction for understanding and predicting the selectivity in its MCRs.

The selectivity in MCRs can be highly dependent on the specific reactants and reaction conditions. For instance, in the three-component reactions of aromatic aldehydes, arylamines, and acetylenedicarboxylates, the solvent was found to play a crucial role in directing the reaction towards different products like 1,4-dihydropyridines or 2-hydroxyhydropyridines. researchgate.net Theoretical analysis can rationalize these solvent effects by modeling the transition states in different solvent environments.

The following table summarizes the factors influencing selectivity in MCRs involving this compound and the theoretical methods used for their analysis.

| Factor Influencing Selectivity | Theoretical Approach | Example System | Key Insight |

| Site of Nucleophilic Attack | DFT Transition State Analysis | Propylamine + Dimethyl acetylenedicarboxylate + this compound | Calculation of activation energies for different addition channels reveals the most favorable reaction pathway. researchgate.net |

| Reaction Conditions (e.g., solvent) | Continuum Solvation Models (e.g., PCM) in DFT | General MCRs | The relative stability of transition states can be altered by the solvent, leading to different products. researchgate.net |

| Substrate Structure | Algorithmic Reaction Network Analysis | General MCRs | Computational screening can predict mutually compatible reaction sequences and identify the most reactive sites. nih.gov |

Theoretical analysis is, therefore, a cornerstone for understanding and predicting the intricate selectivity patterns observed in the multicomponent reactions of this compound, paving the way for the rational design of synthetic routes to complex molecules.

Spectroscopic and Advanced Analytical Investigations of 1,3 Dimethylalloxan

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution.

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial characterization of 1,3-Dimethylalloxan.

In the ¹H NMR spectrum of this compound, a characteristic singlet is observed for the methyl (CH₃) protons. A reported ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows a singlet at a chemical shift (δ) of 3.13 ppm, corresponding to the six protons of the two equivalent methyl groups attached to the nitrogen atoms. thieme-connect.com

¹H and ¹³C NMR Data for this compound in CDCl₃

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment |

| ¹H | 3.13 | Singlet | N-CH₃ |

| ¹³C | 169.5, 166.8 | - | C=O |

This table presents typical NMR data based on reported values. thieme-connect.com

While 1D NMR provides essential information, 2D NMR techniques offer a more in-depth analysis of molecular connectivity, which is crucial for confirming the structure of more complex molecules. ipb.pt Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assembling the complete molecular structure. weebly.comnih.govnih.gov

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. ipb.pt For this compound, a COSY spectrum would be relatively simple, confirming the absence of proton-proton coupling for the isolated methyl groups.

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons with the directly attached carbon atoms. mdpi.com In the case of this compound, an HSQC or HMQC spectrum would show a cross-peak connecting the proton signal of the methyl groups (at ~3.13 ppm) to the carbon signal of the same methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is particularly powerful as it reveals correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH). nih.govnumberanalytics.com For this compound, an HMBC spectrum would show a correlation between the methyl protons and the adjacent carbonyl carbons, providing definitive evidence for the connectivity between the methyl groups and the pyrimidine (B1678525) ring.

1H NMR and 13C NMR Characterization

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques probe the energy levels of molecules, providing information about the types of bonds present and the electronic structure.

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. specac.com The IR spectrum of this compound is characterized by strong absorption bands corresponding to the stretching vibrations of its carbonyl (C=O) groups. libretexts.org

The presence of multiple carbonyl groups in the pyrimidine ring leads to characteristic strong absorption peaks in the region of 1650-1800 cm⁻¹. core.ac.uk The exact positions of these bands can be influenced by the electronic environment and any potential intermolecular interactions in the solid state. Additionally, the C-H stretching and bending vibrations of the methyl groups would be observed in the typical regions of 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹, respectively. libretexts.orglibretexts.org The absence of a broad absorption in the 3200-3600 cm⁻¹ region would confirm the absence of N-H or O-H functional groups. core.ac.uk

Characteristic IR Absorption Frequencies for this compound

| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group |

| 2850-3000 | C-H Stretch | Methyl (CH₃) |

| 1650-1800 | C=O Stretch | Carbonyl |

| 1350-1470 | C-H Bend | Methyl (CH₃) |

This table outlines the expected regions for the main functional group vibrations. specac.comlibretexts.orgcore.ac.uklibretexts.org

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. msu.edujascoinc.comrsc.org This technique is particularly useful for analyzing molecules with conjugated π-systems and chromophores, such as the carbonyl groups in this compound. libretexts.org

The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to n→π* and π→π* electronic transitions associated with the carbonyl groups. researchgate.net The n→π* transitions, which involve the promotion of a non-bonding electron from an oxygen atom to an anti-bonding π* orbital of the C=O group, are typically weaker and occur at longer wavelengths. The π→π* transitions are generally more intense and occur at shorter wavelengths. The exact wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) provide information about the electronic structure and the extent of conjugation within the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. univ-tiaret.dz In a mass spectrometer, molecules are ionized and then separated based on their mass-to-charge (m/z) ratio. pages.dev

For this compound (C₆H₆N₂O₄), the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight, which is approximately 170.12 g/mol . nih.govsavemyexams.com The high-resolution mass spectrum would provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. nih.gov The fragmentation of this compound would likely involve the loss of small, stable neutral molecules or radicals. Common fragmentation pathways could include the loss of carbon monoxide (CO), isocyanate (NCO), or methyl radicals (CH₃). The analysis of these fragment ions helps to piece together the structure of the original molecule and confirm the presence of the key functional groups. pages.devsavemyexams.com

Chromatographic Methods for Purity Assessment and Separation

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and purification of components within a mixture. For a compound like this compound, various chromatographic techniques are employed to ensure its purity and to isolate it from reaction mixtures or related substances.

Thin Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile method for qualitative analysis. ijcrt.org It is frequently used to monitor the progress of chemical reactions, identify compounds present in a mixture by comparison with standards, and determine the purity of a substance. libretexts.org The principle of TLC is based on adsorption, where compounds are separated based on their differential affinity for the stationary phase (the coating on the TLC plate) and the mobile phase (the eluting solvent). ijcrt.org

In the analysis of this compound, a solution of the compound is spotted onto a TLC plate, typically coated with silica (B1680970) gel. google.com The plate is then placed in a sealed chamber containing a suitable mobile phase. instructables.com As the solvent moves up the plate via capillary action, compounds with a stronger affinity for the stationary phase move shorter distances, while those more soluble in the mobile phase travel further. ijcrt.org This differential movement results in the separation of the mixture's components. The position of each compound is characterized by its retardation factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. libretexts.org While specific Rf values are dependent on the exact conditions (e.g., solvent system, stationary phase), TLC provides a reliable indication of the purity of a this compound sample. For instance, a pure sample should ideally yield a single spot. The technique has been used for the separation and identification of related compounds like amino acids and alkaloids. nih.govscribd.com

Table 1: General Principles of Thin Layer Chromatography

| Parameter | Description |

| Principle | Separation based on adsorption and differential partitioning between a planar stationary phase and a liquid mobile phase. ijcrt.org |

| Stationary Phase | A thin layer of an adsorbent (e.g., silica gel, alumina) coated on a flat, inert substrate like glass or plastic. google.com |

| Mobile Phase | A solvent or mixture of solvents that flows through the stationary phase by capillary action. ijcrt.org |

| Analysis | Qualitative assessment of purity, identification of compounds by comparing Rf values with standards, and monitoring reaction progress. libretexts.org |

| Detection | Visualization of separated spots, often achieved using UV light or chemical staining agents. instructables.com |

This table provides a general overview of the TLC technique and its application.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for analyzing high molecular weight compounds, particularly polymers. microbenotes.comresolvemass.ca It separates molecules based on their size, or more precisely, their hydrodynamic volume in solution. fiveable.me The stationary phase consists of a porous gel with a well-defined range of pore sizes. microbenotes.com

When a solution containing a mixture of molecules is passed through the GPC column, larger molecules that cannot enter the pores of the gel are excluded and elute first. Smaller molecules can diffuse into the pores, leading to a longer path and a later elution time. microbenotes.com This technique is essential for determining the molecular weight distribution, average molecular weights (Mw, Mn), and the polydispersity index (PDI) of polymers. resolvemass.cafiveable.me

In studies involving derivatives of this compound, such as in the characterization of products from the electro-oxidation of related xanthines, GPC has been employed alongside HPLC to separate and characterize the resulting materials. oup.com This application highlights its utility in separating small molecules like this compound from larger oligomeric or polymeric species that may form during reactions.

Table 2: Principles and Applications of GPC in Polymer Analysis

| Feature | Description |

| Separation Principle | Size exclusion; molecules are separated based on their hydrodynamic volume in solution. fiveable.me |

| Stationary Phase | Porous gel particles (e.g., cross-linked polystyrene, Sephadex) with controlled pore sizes. microbenotes.com |

| Elution Order | Largest molecules elute first, followed by progressively smaller molecules. microbenotes.com |

| Key Applications | Determination of molecular weight averages (Mw, Mn, Mz) and polydispersity index (PDI). resolvemass.ca |

| Relevance to this compound | Separation from polymeric byproducts or characterization of polymers synthesized from related precursors. oup.com |

This table summarizes the fundamental aspects of Gel Permeation Chromatography.

Thin Layer Chromatography (TLC)

Potentiometric and Conductometric Analysis (e.g., pKa determination)

Potentiometric and conductometric methods are electrochemical techniques used to investigate the physicochemical properties of substances in solution, such as acid dissociation constants (pKa). eijppr.comresearchgate.net The pKa value is a critical parameter that describes the extent of ionization of a compound at different pH values. scirp.org

Potentiometric titration involves monitoring the change in the electric potential (voltage) of a solution upon the addition of a titrant. dergipark.org.tr For pKa determination, a solution of the compound is titrated with a strong acid or base, and the pH is measured after each addition. The inflection point of the resulting titration curve corresponds to the equivalence point, and the pH at the half-equivalence point provides the pKa value. dergipark.org.tr

Conductometric titration measures the change in electrical conductivity of a solution as the titrant is added. pg.edu.pl The conductivity depends on the concentration and mobility of the ions present. During the titration of a weak acid like a barbituric acid derivative, the initial conductivity is low. As a strong base is added, the acid is converted to its conjugate base, leading to a change in the solution's conductivity. The equivalence point is identified as the intersection of the two linear portions of the titration curve. researchgate.netpg.edu.pl These methods are valued for their simplicity, precision, and affordability in determining the ionization constants of various compounds, including pharmaceuticals. scribd.comeijppr.com

Table 3: Comparison of Potentiometric and Conductometric Titration for pKa Determination

| Technique | Principle | Measurement | Endpoint Detection |

| Potentiometry | Measures the potential difference (voltage) between two electrodes as a function of titrant volume. dergipark.org.tr | pH or Electromotive Force (EMF) | Inflection point on the titration curve (pH vs. volume). dergipark.org.tr |

| Conductometry | Measures the electrical conductivity of the solution as a function of titrant volume. pg.edu.pl | Conductance / Conductivity | Intersection of two lines extrapolated from the data before and after the equivalence point. pg.edu.pl |

This table outlines the key differences between potentiometric and conductometric analysis for determining dissociation constants.

X-ray Crystallography for Solid-State Structure Determination

While a crystal structure for this compound itself is not detailed in the available literature, the structure of a direct condensation product has been elucidated. The oxidation of 5,6-diamino-1,3-dimethyl-2,4-dioxopyrimidine (H2ddd) yields this compound, which subsequently condenses with unoxidized H2ddd to form 1,3,6,8-tetramethylpyrimidopteridine-2,4,5,7-tetrone (tppt). scielo.brscielo.brscielo.br The crystal structure of tppt was determined using single-crystal X-ray diffraction. scielo.brscielo.br

The analysis revealed that the tppt molecule consists of a central pyrazine (B50134) ring fused with two terminal pyrimidine rings. scielo.brscielo.br The tricyclic system is nearly planar. scielo.br Such structural data is invaluable for confirming reaction pathways and understanding the steric and electronic properties of molecules derived from this compound. The structure of another related compound, a spirobutanolide formed from a three-component reaction involving this compound, was also confirmed by single-crystal X-ray diffraction. researchgate.net

Table 4: Crystallographic Data for 1,3,6,8-Tetramethylpyrimidopteridine-2,4,5,7-tetrone (tppt)

| Parameter | Value | Reference |

| Chemical Formula | C₁₂H₁₂N₆O₄ | scielo.br |

| Crystal System | Not Specified | scielo.brscielo.br |

| Space Group | Not Specified | scielo.brscielo.br |

| Temperature | 200(2) K | scielo.brscielo.br |

| Radiation | Mo-Kα | scielo.brscielo.br |

| Key Structural Feature | Tricyclic structure with a central pyrazine ring and two terminal pyrimidine rings. scielo.brscielo.br | |

| Dihedral Angles | The angles between the central pyrazine ring and the terminal pyrimidine rings are 1.08° and 1.20°. scielo.brscielo.br |

This table presents crystallographic data for a condensation product formed directly from this compound, as reported in the literature.

Biochemical Interactions and Molecular Mechanisms

Molecular Interactions with Biological Macromolecules and Small Molecules

Reactivity Towards Thiols and Redox Cycling Processes (e.g., with Glutathione)

1,3-Dimethylalloxan, a derivative of alloxan (B1665706), is a reactive chemical that interacts with thiol-containing molecules like glutathione (B108866). This reactivity is a cornerstone of its biological effects. In the presence of intracellular thiols, especially glutathione, this compound engages in a redox cycle with its reduction product, dialuric acid. This process is initiated by the reduction of this compound by thiols.

The interaction between this compound and thiols such as glutathione triggers rapid redox cycling, which leads to the formation of reactive oxygen species (ROS). This cyclical reaction is a fundamental aspect of its mechanism of action. The autoxidation of the resultant dialuric acid generates superoxide (B77818) radicals, which can then be converted to hydrogen peroxide. In a subsequent iron-catalyzed reaction, highly reactive hydroxyl radicals are formed. This continuous cycle between this compound and its reduced form, driven by thiols, ensures a sustained generation of these damaging radicals. While reactivity towards thiol groups is a known characteristic of alloxan and its derivatives, this property alone does not directly correlate with their diabetogenic activity in vivo.

Generation of Reactive Oxygen Species (ROS) and Oxidative Stress Mechanisms

A primary mechanism behind the biological activity of this compound is the generation of reactive oxygen species (ROS), which leads to oxidative stress. The redox cycling process involving thiols is the main driver of this ROS production. The cycle starts with the reduction of this compound to dialuric acid, which then autoxidizes, creating superoxide radicals. These superoxide radicals can subsequently dismutate to form hydrogen peroxide.

In the presence of transition metals like iron, hydrogen peroxide can be further transformed into highly reactive hydroxyl radicals through the Fenton reaction. These hydroxyl radicals are believed to be the ultimate mediators of the cellular damage inflicted by alloxan and its derivatives. The resulting state of oxidative stress, characterized by an imbalance between ROS production and the cell's antioxidant defenses, causes damage to vital cellular components. This induced oxidative stress is a key element in the toxic effects observed in pancreatic beta cells.

Interactions with Enzymes (e.g., Thiol Enzymes, Hexokinase, Glucokinase)

This compound, similar to its parent compound alloxan, is known to interact with and inhibit thiol-dependent enzymes. Key targets include glucokinase and hexokinase, which are critical enzymes in glucose metabolism. Glucokinase, in particular, functions as a glucose sensor in pancreatic beta cells, and its inhibition disrupts the normal process of glucose-stimulated insulin (B600854) secretion.

The inhibitory effect is due to the reaction of this compound with the sulfhydryl (-SH) groups of these enzymes. This interaction results in the oxidation of protein-bound thiol groups, leading to conformational changes and inactivation of the enzyme. Studies have demonstrated that dithiols can protect glucokinase from inhibition by alloxan and can even reverse the inhibition, which suggests the formation of a disulfide bond within the enzyme's active site. The ability of glucose to shield these enzymes from inhibition indicates that the interaction likely takes place at or near the sugar-binding site.

Cellular Uptake Mechanisms and Specificity

Role of Glucose Transporters (e.g., GLUT2) in Cellular Entry

The selective toxicity of alloxan and its derivatives toward pancreatic beta cells is largely due to their structural resemblance to glucose, which allows them to be taken up by glucose transporters. The low-affinity glucose transporter, GLUT2, which is highly expressed on the surface of pancreatic beta cells, is the main transporter responsible for the cellular entry of these compounds.

Once inside the cell, these toxic glucose analogues accumulate, leading to the damaging effects previously described. The level of GLUT2 expression on the cell surface is directly related to the cell's susceptibility to alloxan-induced toxicity. This selective uptake mechanism is why pancreatic beta cells are particularly vulnerable to the effects of alloxan and its hydrophilic derivatives. However, some research indicates that for certain N-alkyl substituted alloxan derivatives, selective uptake via GLUT2 may not be an absolute requirement for their diabetogenic effects. More lipophilic derivatives might use different methods to enter the cells.

Structure-Activity Relationship (SAR) Studies of N-Alkyl Substituted Alloxan Derivatives in Biological Contexts

Structure-activity relationship (SAR) studies have been performed to understand how changes to the alloxan molecule affect its biological activity, especially its diabetogenic potential. These studies have shown that even minor modifications to the chemical structure, such as the addition of N-alkyl groups, can have a major impact on its effects.

A key factor identified as crucial for diabetogenicity is hydrophilicity. Alloxan itself is a hydrophilic compound. In contrast, making the molecule more lipophilic by adding larger alkyl groups tends to decrease or eliminate its diabetogenic activity. For instance, while N-methylalloxan has activity comparable to alloxan, N-ethylalloxan is less potent, and N-propylalloxan is only weakly diabetogenic. Derivatives with even larger substituents, such as N-butylalloxan, or with substitutions at both nitrogen atoms, like N,N'-dimethylalloxan, are typically not diabetogenic.

Table of Diabetogenic Activity of N-Alkyl Substituted Alloxan Derivatives

| Compound | Diabetogenic Activity in Rats |

|---|---|

| Alloxan | Diabetogenic |

| N-methylalloxan | Diabetogenic (comparable to alloxan) |

| N-ethylalloxan | Less active than alloxan |

| N-propylalloxan | Weakly diabetogenic |

| N-butylalloxan | Non-diabetogenic |

| N,N'-dimethylalloxan | Non-diabetogenic |

Based on in vivo studies in rats.

Influence of Hydrophilicity on Molecular Interactions

The degree of hydrophilicity or lipophilicity of alloxan and its derivatives plays a crucial role in their biological activity. This is often quantified by the partition coefficient (log P), where a lower value indicates higher hydrophilicity. Alloxan itself is a hydrophilic compound. psu.edu However, substitutions on the nitrogen atoms of the pyrimidine (B1678525) ring, as seen in this compound, significantly alter this property.

Studies comparing alloxan with its N-alkyl substituted derivatives have shown that increasing the length of the alkyl chain decreases hydrophilicity. For instance, the log value of the partition coefficient for alloxan is -1.84, indicating its hydrophilic nature. In contrast, N,N'-Dimethylalloxan (a synonym for this compound) is more lipophilic. This increased lipophilicity is believed to be a key factor in the observed differences in biological effects between these compounds.

A significant finding is the correlation between the hydrophilicity of these compounds and their diabetogenic potential. The derivatives that are known to cause diabetes, such as alloxan and N-methylalloxan, are hydrophilic. Conversely, derivatives with abolished diabetogenicity, including N,N'-dimethylalloxan and those with larger alkyl groups like N-butylalloxan, are more lipophilic. psu.edu This suggests that the ability to interact with specific targets within the pancreatic beta-cell may be governed by the compound's water-solubility and ability to cross cellular membranes in a particular manner. The partition coefficients of alloxan and its derivatives have been shown to be negatively correlated with the concentrations required for the inhibition of cytoplasmic glucokinase and hexokinase.

Table 1: Partition Coefficients of Alloxan and N-Alkyl Derivatives

(Data sourced from The Journal of Endocrinology) and PubChem

Correlations between Chemical Stability and Biological Effects

The chemical stability of alloxan derivatives, often measured by their half-life in solution at physiological pH, is another critical factor influencing their biological outcomes. Alloxan is known to be an unstable compound that readily decomposes at neutral pH. psu.edu Its biological action is closely linked to its reactive nature, which involves redox cycling and the generation of reactive oxygen species (ROS) that are toxic to pancreatic beta-cells. researchgate.net

Research into the relationship between the chemical stability of alloxan derivatives and their diabetogenic activity has yielded specific insights. While one might hypothesize that greater reactivity (and thus lower stability) would correlate with higher toxicity, studies have shown that this is not the case for diabetogenicity. psu.edu No direct correlation was found between the diabetogenic activity of the various N-alkylalloxan derivatives and their chemical stability. psu.edu

Table 2: Stability of Alloxan and N-Alkyl Derivatives at 25°C

(Data sourced from The Journal of Endocrinology)

Advanced Computational Chemistry in 1,3 Dimethylalloxan Research

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to represent and predict the three-dimensional structures and dynamic behavior of molecules over time. These methods are crucial for understanding how 1,3-dimethylalloxan might interact with complex biological systems.

Molecular dynamics (MD) simulations compute the motion of atoms in a molecule and its environment, providing a view of the compound's behavior over time. While specific MD studies focused solely on this compound are not extensively documented, the methodologies are well-established through research on analogous compounds like alloxan (B1665706) and other barbiturates.

MD simulations have been instrumental in studying how alloxan derivatives interact with biological targets such as Matrix Metalloproteinase-2 (MMP-2). plos.orgnih.gov In such studies, simulations are run to elucidate the molecular determinants responsible for binding affinity and to quantitatively explain differences in activity between various derivatives. plos.org These simulations often involve all-atom models and employ force fields to calculate the potential energy and forces acting on each atom. Thermodynamic integration methods can be used in conjunction with MD to calculate binding free energies, offering a quantitative prediction of a compound's inhibitory potency. researchgate.net

Furthermore, MD simulations have been used to explore how amphipathic barbiturates, which share the core ring structure of this compound, interact with cell membranes. acs.org These studies model the compound's progression and interaction with a lipid bilayer, such as an E. coli inner membrane model, to understand the mechanism of action at a molecular level. acs.org For this compound, similar simulations could predict its membrane permeability, orientation within a lipid environment, and dynamic interactions with membrane proteins.

Key Parameters in MD Simulations for Alloxan Analogs

| Parameter | Description | Typical Application in Research | Reference |

|---|---|---|---|

| Force Field | A set of parameters used to calculate the potential energy of a system of atoms. | Defines the interactions between atoms in the barbiturate (B1230296), solvent (e.g., water), and any target proteins or membranes. | plos.org |

| Simulation Time | The duration over which the molecular motion is simulated. | Typically nanoseconds (ns) to microseconds (µs), sufficient to observe significant conformational changes and binding events. | plos.org |

| Solvent Model | Explicit representation of solvent molecules (e.g., TIP3P water model) to simulate aqueous environments. | Crucial for studying interactions in a biologically relevant context, as water affects binding and conformation. | nih.gov |

| Thermodynamic Integration | A method to calculate free energy differences between two states (e.g., bound vs. unbound). | Used to predict the binding affinity of a ligand to its receptor, such as an alloxan derivative to an enzyme active site. | researchgate.net |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to screen for potential drug candidates by predicting the binding mode and affinity of a small molecule within the active site of a target protein.

Research on structurally related alloxan and barbiturate derivatives provides a framework for potential docking studies involving this compound. For instance, alloxan derivatives have been identified as potent inhibitors of Matrix Metalloproteinase-2 (MMP-2). plos.orgnih.gov Docking studies revealed that the alloxan core can act as an effective zinc-binding group, coordinating with the catalytic zinc ion in the enzyme's active site. plos.org The molecular design was further guided by showing how different substituents on the alloxan core could interact with specificity pockets in the enzyme, such as the S1′ subsite, enhancing binding affinity and selectivity. plos.orgnih.gov

Similarly, various barbiturate derivatives have been docked against enzymes like bacterial urease and cholinesterases (AChE and BChE). tandfonline.commdpi.com These studies help to understand the structure-activity relationships by identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-enzyme complex. nih.govtandfonline.com For this compound, docking could be employed to screen a wide range of biological targets and to hypothesize its mechanism of action, guiding future experimental validation.

Examples of Docking Studies with Alloxan/Barbiturate Scaffolds

| Target Enzyme | Ligand Scaffold | Key Findings | Reference |

|---|---|---|---|

| Matrix Metalloproteinase-2 (MMP-2) | Alloxan | Alloxan core acts as a zinc-binding group; biphenyl (B1667301) substituents interact with the S1' pocket. | plos.orgnih.gov |

| Urease | 1,3-Dimethylbarbiturate-enamine | Interactions with key residues in the active site explain inhibitory activity. | mdpi.com |

| Acetylcholinesterase (AChE) | Barbiturate-sulfonate hybrid | The most potent compounds showed strong binding affinities in the enzyme's active site. | tandfonline.com |

| Butyrylcholinesterase (BChE) | Barbiturate-sulfonate hybrid | Docking confirmed that derivatives bind effectively to the active site. | tandfonline.com |

| Jack bean urease | Isoindolin-1-one fused to 1,3-dimethyl barbiturate | Docking results were in harmony with in-vitro inhibitory activity (IC50 = 0.82 µM for the most potent compound). | nih.govacs.org |

Molecular Dynamics Simulations of Compound Behavior

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and intrinsic properties of molecules. rsdjournal.org These methods provide highly accurate data on molecular geometries, energies, and reactivity. lsu.edu

Understanding the electronic structure of this compound is fundamental to explaining its chemical reactivity and intermolecular interactions. Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to compute properties like charge distribution, molecular orbitals, and electrostatic potential. researchgate.netresearchgate.net

Studies on the parent compound, alloxan, have utilized DFT to investigate its stability, tautomeric forms, and the nature of its intermolecular interactions. researchgate.nettandfonline.com These calculations can identify the most electron-rich and electron-poor regions of the molecule, predicting sites susceptible to nucleophilic or electrophilic attack. For example, DFT calculations on the reaction mechanism of this compound with primary amines and alkyl propiolates have been performed at the B3LYP/6-311++G(d,p) level of theory to map out the most energetically favorable reaction pathway. researchgate.netresearchgate.net

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. For this compound, these calculations can provide a quantitative basis for its observed chemical behavior.

This compound is not a perfectly flat molecule. The pyrimidine-2,4,5,6-tetrone ring can adopt different three-dimensional shapes, or conformations, which have different energies. Conformational analysis aims to identify the most stable conformers and the energy barriers for converting between them.